Cas no 2680796-42-1 (Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate)

Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate structure
2680796-42-1 structure
商品名:Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
CAS番号:2680796-42-1
MF:C10H13F2NO2
メガワット:217.21252989769
CID:6005273
PubChem ID:165917110

Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-28273661
    • 2680796-42-1
    • prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
    • Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
    • インチ: 1S/C10H13F2NO2/c1-2-6-15-9(14)13-5-3-4-7-8(13)10(7,11)12/h2,7-8H,1,3-6H2
    • InChIKey: QMUZCDZWVWSGER-UHFFFAOYSA-N
    • ほほえんだ: FC1(C2C1CCCN2C(=O)OCC=C)F

計算された属性

  • せいみつぶんしりょう: 217.09143498g/mol
  • どういたいしつりょう: 217.09143498g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 29.5Ų

Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28273661-0.05g
prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
2680796-42-1 95.0%
0.05g
$1285.0 2025-03-19
Enamine
EN300-28273661-0.25g
prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
2680796-42-1 95.0%
0.25g
$1407.0 2025-03-19
Enamine
EN300-28273661-0.5g
prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
2680796-42-1 95.0%
0.5g
$1469.0 2025-03-19
Enamine
EN300-28273661-10.0g
prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
2680796-42-1 95.0%
10.0g
$6575.0 2025-03-19
Enamine
EN300-28273661-0.1g
prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
2680796-42-1 95.0%
0.1g
$1345.0 2025-03-19
Enamine
EN300-28273661-1.0g
prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
2680796-42-1 95.0%
1.0g
$1529.0 2025-03-19
Enamine
EN300-28273661-5.0g
prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
2680796-42-1 95.0%
5.0g
$4433.0 2025-03-19
Enamine
EN300-28273661-2.5g
prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
2680796-42-1 95.0%
2.5g
$2996.0 2025-03-19

Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate 関連文献

Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylateに関する追加情報

Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate: A Comprehensive Overview

The compound Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate, identified by the CAS number 2680796421, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of bicyclic carboxylates, characterized by its unique bicyclo[4.1.0]heptane framework and the presence of a propenyl group along with two fluorine atoms at the 7-position of the bicyclic system.

The structural complexity of this compound makes it an interesting subject for both academic and industrial research. The bicyclo[4.1.0]heptane system is a type of bridged bicyclic structure, which is known for its rigidity and stability due to the constrained geometry imposed by the bridgehead positions. The substitution pattern, particularly the presence of two fluorine atoms at the 7-position, adds further complexity and functional diversity to the molecule.

Recent studies have highlighted the potential of this compound in drug discovery and development processes. The fluorine atoms in the structure contribute to various physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug candidates. Additionally, the propenyl group attached to the bicyclic system introduces a degree of unsaturation that can influence both the electronic properties and stereochemical behavior of the molecule.

In terms of synthesis, this compound can be prepared through a variety of methods, including but not limited to ring-closing metathesis and other cycloaddition reactions that are commonly employed in organic synthesis for constructing complex ring systems. The choice of synthetic pathway often depends on the availability of starting materials and the desired stereochemistry of the final product.

The application of this compound extends beyond traditional pharmaceuticals into areas such as agrochemicals and advanced materials science. For instance, its unique structural features make it a promising candidate for use in herbicides or insecticides where specific interactions with biological targets are required.

Moreover, recent advancements in computational chemistry have enabled researchers to model and predict the behavior of this compound under various conditions with high accuracy. These computational tools have been instrumental in understanding its potential interactions with biological macromolecules such as proteins and nucleic acids.

In conclusion, Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate represents a fascinating example of how complex molecular architectures can be harnessed for diverse applications across multiple scientific disciplines.

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